
12-Ethyl-9-hydroxycamptothecin
Structure
3D Structure
Eigenschaften
IUPAC Name |
(19S)-5,19-diethyl-8,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-3-11-5-6-17(25)13-7-12-9-24-16(19(12)23-18(11)13)8-15-14(20(24)26)10-29-21(27)22(15,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUQFLSWWSXTSZ-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=C(C=C1)O)C=C3CN4C(=CC5=C(C4=O)COC(=O)C5(CC)O)C3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2C(=C(C=C1)O)C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Beschreibung
Contextualization within Camptothecin (B557342) Analogues
The story of 12-Ethyl-9-hydroxycamptothecin is intrinsically linked to the broader history of camptothecins, a class of quinoline-based alkaloids that have revolutionized the treatment of cancer.
The journey of camptothecins began in 1966 when Dr. Monroe E. Wall and Dr. Mansukh C. Wani isolated the parent compound, camptothecin (CPT), from the bark and stem of the Chinese "happy tree," Camptotheca acuminata. wikipedia.org Initial studies revealed its potent anticancer activity; however, its clinical development was hampered by poor water solubility and significant toxicity. nih.govdovepress.com
A major breakthrough occurred in the 1980s with the discovery of camptothecin's unique mechanism of action: the inhibition of DNA topoisomerase I. mdpi.com This enzyme plays a crucial role in relieving torsional strain in DNA during replication and transcription. By stabilizing the complex between topoisomerase I and DNA, camptothecins lead to DNA damage and ultimately, cancer cell death. mdpi.com This discovery spurred the development of numerous semi-synthetic analogues with improved solubility and therapeutic profiles. Two of the most successful early analogues are topotecan (B1662842) and irinotecan (B1672180), both of which have been approved for clinical use in treating various cancers. ncats.io
This compound, more commonly known as SN-38, was not initially developed as a standalone drug but was identified as the active metabolite of the prodrug irinotecan (CPT-11). wikipedia.orgicm.edu.pl Irinotecan itself is a water-soluble derivative of camptothecin designed to overcome the solubility issues of the parent compound. dovepress.com In the body, irinotecan is converted by carboxylesterase enzymes into SN-38. icm.edu.pliiarjournals.org
The primary rationale for the extensive research into SN-38 stems from its remarkably high potency. Studies have consistently shown that SN-38 is 100 to 1000 times more cytotoxic to cancer cells in vitro than irinotecan itself. wikipedia.orgnih.gov This exceptional potency makes it a highly attractive therapeutic agent. However, SN-38 shares the poor water solubility and instability of the original camptothecin, which has limited its direct clinical application and fueled research into novel delivery systems and further derivatives. nih.govdovepress.com The development of SN-38 as a focal point of research represents a strategy to harness the immense power of this active metabolite directly, bypassing the variable and often inefficient conversion from its prodrug, irinotecan. dovepress.com
Scope and Significance of Current Research
Current research on this compound is vibrant and multifaceted, addressing its limitations while aiming to maximize its therapeutic benefits.
Despite the success of camptothecin analogues, significant research gaps remain. A primary challenge is the inherent instability of the active lactone ring in camptothecins at physiological pH, which converts to an inactive carboxylate form. dovepress.com For SN-38 specifically, its poor aqueous solubility remains a major hurdle for direct intravenous administration. nih.gov
Furthermore, the development of drug resistance, often through the overexpression of efflux pumps like ABCG2 that actively remove the drug from cancer cells, is a significant clinical problem. mdpi.com Research is ongoing to develop derivatives or formulations that can evade these resistance mechanisms. Another area of active investigation is the creation of targeted delivery systems to increase the concentration of SN-38 at the tumor site while minimizing systemic toxicity. acs.orgnih.gov This includes the development of antibody-drug conjugates (ADCs), liposomal formulations, and nanoparticle-based delivery systems. nih.gov
The immense potency of this compound positions it as a powerful weapon in the oncologist's arsenal. Research focused on overcoming its formulation challenges holds the promise of a more effective and potentially less toxic cancer treatment.
Successful development of direct SN-38 formulations could lead to more consistent and predictable therapeutic outcomes compared to irinotecan, as it would eliminate the inter-individual variability in the metabolic conversion of the prodrug. dovepress.com Novel derivatives and delivery systems are being designed to enhance its efficacy against a broad spectrum of tumors, including those that have developed resistance to other chemotherapeutic agents. iiarjournals.org The development of targeted therapies, such as antibody-drug conjugates that deliver SN-38 directly to cancer cells, represents a significant step towards personalized medicine, with the potential to dramatically improve the therapeutic index of this highly active compound. researchgate.net
Detailed Research Findings
The potent anti-tumor activity of this compound (SN-38) has been demonstrated in numerous preclinical studies. Its cytotoxicity has been evaluated against a wide range of human cancer cell lines, consistently revealing its superior potency compared to its prodrug, irinotecan.
In Vitro Cytotoxicity of this compound (SN-38)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of SN-38 in various cancer cell lines from different studies. A lower IC50 value indicates higher potency.
Cell Line | Cancer Type | IC50 (µM) | Reference |
MCF-7 | Breast Cancer | 0.031 | nih.gov |
HT1080 | Fibrosarcoma | 0.046 | nih.gov |
HepG2 | Liver Cancer | 0.076 | nih.gov |
PDX X29 | Colorectal Cancer | 0.0034 | icm.edu.pl |
PDX X35 | Colorectal Cancer | 0.058 | icm.edu.pl |
U87MG | Glioblastoma | <0.08 | nih.gov |
C-26 | Colon Carcinoma | 0.1148 | nih.gov |
HCT-116 | Colorectal Carcinoma | 0.2206 | nih.gov |
In Vivo Efficacy of this compound (SN-38) Formulations
In vivo studies using animal models have further corroborated the potent anti-tumor effects of SN-38. These studies often utilize novel formulations to overcome its poor solubility.
Animal Model | Tumor Type | Formulation | Key Findings | Reference |
Mice | S180 Sarcoma | Lipid Nanoparticles | 71.80% tumor inhibition rate at 8 mg/kg, superior to SN-38 solution (62.13%) and CPT-11 (48.56%). | nih.gov |
Mice | MCF-7 Breast Cancer | Nanocrystals (SN-38/NCs-A) | Significantly better tumor inhibition compared to SN-38 solution and larger nanocrystals. | nih.gov |
Mice | Human Pancreatic Tumor (Capan-1) | Liposome-entrapped SN-38 (LE-SN38) | 98% tumor growth inhibition at 8 mg/kg. | iiarjournals.org |
Mice | Colorectal Cancer PDX | BN-MOA (SN-38 derivative) | Superior tumor inhibition compared to irinotecan and another SN-38 derivative. | icm.edu.pl |
Synthetic Methodologies for 12 Ethyl 9 Hydroxycamptothecin
Semi-Synthetic Approaches
Semi-synthesis from naturally sourced (S)-Camptothecin (CPT) remains a primary route for producing SN-38 and other derivatives, largely because this approach preserves the crucial stereochemistry at the C20 position. researchgate.net However, these methods face challenges related to the low natural abundance of CPT and the need for highly specific chemical modifications. researchgate.netnih.gov
Modification of Naturally Occurring Camptothecin (B557342) Scaffolds
The conversion of Camptothecin (CPT) to SN-38 requires the introduction of an ethyl group at the C7 position and a hydroxyl group at the C10 position. These modifications on the CPT core are complicated by the molecule's complex reactivity. Direct functionalization can be difficult, often requiring multi-step pathways to achieve the desired substitutions. Research has focused on developing efficient reactions to modify the A and B rings of the CPT structure. For instance, creating derivatives like Irinotecan (B1672180) involves synthesizing SN-38 first and then coupling it with other molecules via its phenolic hydroxyl group to create water-soluble carbamate (B1207046) linkages. jst.go.jp
Regioselective Synthesis Strategies
Achieving regioselectivity—the ability to functionalize a specific position on the molecule without affecting others—is a central challenge in the semi-synthesis of SN-38.
Friedel-Crafts and Radical Reactions: The introduction of the C7-ethyl group is often accomplished via a radical reaction on the pyridone B-ring of the CPT core. This method, known as the Minisci reaction, provides a versatile route for C-H functionalization. jst.go.jp
Nitration and Reduction: Introducing the C10-hydroxyl group typically involves a nitration-reduction sequence. However, nitration of the CPT ring system can produce a mixture of isomers, including substitutions at positions 9 and 12, making the reaction difficult to control. acs.org Careful selection of reagents and conditions is necessary to favor substitution at the desired C10 position.
Tscherniac-Einhorn Reaction: While often used for C9 substitution, the principles of the Tscherniac-Einhorn reaction, which involves condensation with N-hydroxymethylamides under acidic conditions, highlight the specific and often challenging conditions required to functionalize the A-ring of the camptothecin scaffold. nih.govresearchgate.net This underscores the difficulty in accessing specific positions like C10 without elaborate protecting group strategies or multi-step pathways.
Total Synthesis Pathways
Total synthesis offers an alternative to semi-synthesis, avoiding reliance on natural sources and providing flexibility to create novel analogs. researchgate.net These routes must, however, construct the complex pentacyclic core and control the critical stereocenter at C20.
Development of Novel Synthetic Routes
Several distinct total synthesis strategies for SN-38 have been developed, each employing different key reactions to assemble the molecule's core structure.
A notable total synthesis was reported by Yao and colleagues in 2011, achieving the synthesis of SN-38 in 12 steps from commercially available starting materials. nih.gov Key steps in this pathway include:
FeCl₃-catalyzed Friedländer Condensation: This mild and efficient reaction was used to construct the AB-ring system of the molecule. nih.gov
Vinylogous Mukaiyama Reaction: Functionalization of the C-ring was accomplished through this reaction, involving an in situ generated N-acyliminium intermediate. nih.gov
Intramolecular Oxa-Diels-Alder Reaction: This powerful cycloaddition was employed to efficiently construct the D and E rings in a single step. nih.gov
Another flexible strategy, developed by Gao et al. in 2016 for camptothecin, utilizes a cascade exo-hydroamination followed by spontaneous lactamization to build the indolizidinone scaffold, demonstrating an alternative approach to forming the core structure. researchgate.net
Stereoselective Synthesis and Chiral Control
The biological activity of SN-38 is dependent on the (S)-configuration at the C20 tertiary alcohol. Therefore, controlling this stereocenter is a critical aspect of any total synthesis. In the synthesis by Yao et al., this was achieved with high enantiopurity through a two-step process: nih.gov
Asymmetric Dihydroxylation: This reaction establishes the initial chirality on a precursor molecule.
I₂-based Hemiacetal Oxidation: This step secures the final stereochemistry at the C20 position. nih.gov
The ability to control this stereocenter not only allows for the synthesis of the naturally active form but also opens pathways to create stereoisomers for further study.
Optimization of Synthetic Yields and Purity
Optimizing reaction conditions is crucial for making synthetic routes viable for large-scale production. Research has focused on fine-tuning individual steps to maximize yields and ensure high purity. In the asymmetric dihydroxylation step mentioned previously, for example, extensive optimization was required. researchgate.net The reaction was found to be sensitive to multiple factors, and adjustments were needed on a case-by-case basis for different substrates.
The table below summarizes findings from the optimization of a key intermediate step in a synthetic route, showing how changes in reagents and conditions affect the yield.
Entry | Substrate | Protecting Group | Conditions | Yield (%) |
1 | Intermediate 40 | Acetyl | K₂CO₃/MeOH, room temp | 85% |
2 | Intermediate 45 | MOM | MOMCl, DIPEA | 92% |
3 | Intermediate 45 | TBS | TBSCl, Imidazole | 95% |
4 | Intermediate 45 | TBDPS | TBDPSCl, Imidazole | 93% |
Data derived from research on the total synthesis of SN38, illustrating the optimization of hydroxyl protecting groups on an intermediate. researchgate.net |
Further optimization in the Friedländer condensation step led to a high yield for a key tricyclic intermediate, as shown in the following table.
Reactants | Catalyst | Conditions | Product | Yield (%) |
Aldehyde + Amine | FeCl₃ | Dichloroethane, 80 °C | Tricyclic quinoline | 93% |
Data from the FeCl₃-catalyzed Friedländer condensation step in the total synthesis of SN-38. researchgate.net |
The vast majority of published research, including total synthesis routes, process development, and manufacturing scale-up, focuses on its prominent and structurally similar isomer, 7-Ethyl-10-hydroxycamptothecin (B187591) (SN-38). While "12-Ethyl-9-hydroxycamptothecin" is recognized as a camptothecin derivative, specific data regarding its synthesis and production are not available to fulfill the requirements of the requested article. medchemexpress.comglpbio.comchemsrc.com
Therefore, to maintain scientific accuracy and strictly adhere to the user's directive to focus solely on "this compound," it is not possible to generate the requested content.
Molecular Mechanism of Action of 12 Ethyl 9 Hydroxycamptothecin
Interaction with DNA Topoisomerase I (Top1)
The primary molecular target of 12-Ethyl-9-hydroxycamptothecin is DNA topoisomerase I (Top1), an essential enzyme that modulates the topological state of DNA during critical cellular processes such as replication, transcription, and recombination. iiarjournals.org this compound functions as a Top1 inhibitor, not by blocking the enzyme's initial DNA cleavage activity, but by preventing the subsequent rejoining of the DNA strand. iiarjournals.orgmedchemexpress.com
Inhibition of Top1 Cleavage/Religation Activity
Topoisomerase I relieves torsional stress in DNA by introducing a transient single-strand break, allowing the DNA to unwind, and then resealing the break. iiarjournals.orggoogle.com this compound and its parent compounds interfere with the religation step of this process. iiarjournals.org By binding to the enzyme-DNA complex, the compound prevents Top1 from rejoining the cleaved DNA strand, effectively trapping the enzyme on the DNA. iiarjournals.orggoogle.com
Formation and Stabilization of the Cleavable Complex
The antitumor activity of camptothecin (B557342) derivatives like this compound is primarily attributed to the stabilization of the covalent complex formed between Topoisomerase I and DNA, known as the cleavable complex. iiarjournals.orgaacrjournals.org The compound intercalates into the Top1-DNA interface, creating a ternary complex. iiarjournals.orggoogle.commdpi.com This stabilization prevents the religation of the DNA strand, leading to an accumulation of these stalled complexes. iiarjournals.org The stability of this ternary complex is a critical determinant of the compound's cytotoxic efficacy. aacrjournals.orgcabidigitallibrary.org Studies have indicated that the ethyl group at the C-7 position and the hydroxyl group at the C-10 position of the camptothecin molecule, as found in this compound, are important for enhancing the stability of these cleavable complexes. cabidigitallibrary.org
Table 1: Key Molecular Interactions of this compound
Feature | Description | Reference |
---|---|---|
Primary Target | DNA Topoisomerase I (Top1) | medchemexpress.comchemsrc.com |
Mechanism | Inhibition of DNA religation | iiarjournals.orggoogle.com |
Key Structure | Ternary cleavable complex (Top1-DNA-drug) | iiarjournals.orgaacrjournals.org |
| Stabilizing Factors | Ethyl group at C-7, Hydroxyl group at C-10 | cabidigitallibrary.org |
Impact on DNA Replication Forks and S-Phase Specificity
The cytotoxic effects of this compound are most pronounced in cells undergoing DNA replication, demonstrating a clear S-phase specificity. targetmol.comnih.gov When a DNA replication fork encounters the stabilized cleavable complex, it leads to the formation of a DNA double-strand break. iiarjournals.orgnih.govnih.gov These irreversible double-strand breaks are highly toxic to the cell and are a major trigger for the subsequent cellular responses. google.comaacrjournals.org The collision between the replication machinery and the trapped Top1-DNA complex is considered a key event in the mechanism of cell killing by camptothecins. iiarjournals.orgnih.gov Inhibition of DNA polymerase can prevent this collision and subsequent cell death. iiarjournals.org
Downstream Cellular Effects and Signaling Pathways
The formation of persistent DNA double-strand breaks initiates a series of downstream cellular signaling pathways, ultimately culminating in cell cycle arrest and apoptosis.
Induction of DNA Damage and Apoptosis Pathways
The DNA double-strand breaks generated by the action of this compound are recognized by the cell's DNA damage response machinery. nih.govaacrjournals.org This triggers a cascade of signaling events that can lead to programmed cell death, or apoptosis. nih.govacs.org The induction of apoptosis is a crucial component of the compound's antitumor activity. nih.gov Studies have shown that treatment with this compound leads to the activation of apoptotic pathways, characterized by the increased expression of pro-apoptotic proteins. nih.govnih.gov
Cell Cycle Arrest Mechanisms (S and G2/M phases)
In response to the induced DNA damage, cells activate cell cycle checkpoints to halt progression through the cell cycle, allowing time for DNA repair. aacrjournals.orgmdpi.com Camptothecin and its derivatives are known to cause cell cycle arrest in both the S and G2/M phases. nih.govmdpi.comnih.gov The S-phase arrest is a direct consequence of the interference with DNA replication. aacrjournals.org The G2/M arrest is also a prominent effect, preventing cells with damaged DNA from entering mitosis. nih.govnih.gov This arrest is often mediated by complex signaling pathways involving proteins that regulate the cell cycle. nih.govnih.gov
Table 2: Cellular Responses to this compound
Cellular Process | Key Events | Reference |
---|---|---|
DNA Damage | Formation of DNA double-strand breaks | iiarjournals.orgnih.govnih.gov |
Apoptosis | Activation of programmed cell death pathways | nih.govacs.orgnih.gov |
| Cell Cycle Arrest | Halting of cell division in S and G2/M phases | nih.govmdpi.comnih.gov |
Modulation of Other Cellular Processes
Neddylation Inhibition and NF-κB Pathway Blockage
Recent studies have illuminated the ability of camptothecin and its derivatives to interfere with the neddylation pathway, a crucial post-translational modification process. frontiersin.org Neddylation involves the conjugation of the ubiquitin-like protein NEDD8 to substrate proteins, most notably the cullin subunits of Cullin-RING E3 ubiquitin ligases (CRLs). frontiersin.orgnih.gov This process is essential for the activity of CRLs, which in turn regulate the degradation of approximately 20% of proteins in mammalian cells. nih.gov
Research has shown that camptothecin can inhibit the neddylation of cullins, leading to the inactivation of CRLs. frontiersin.org This inactivation results in the accumulation of CRL substrate proteins. One of the key substrates affected is IκBα, an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. frontiersin.orgfrontiersin.org
The NF-κB pathway plays a pivotal role in inflammation, immunity, and cell survival. Its activation is tightly controlled, in part, by the degradation of IκBα. By inhibiting cullin neddylation and causing the accumulation of IκBα, this compound effectively blocks the activation of the NF-κB pathway. frontiersin.orgmdpi.com This blockage prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby inhibiting the transcription of NF-κB target genes. frontiersin.org
Table 1: Impact of Camptothecin on the Neddylation and NF-κB Pathways
Cellular Process | Key Molecule | Effect of Camptothecin | Consequence |
Neddylation | Cullin-RING E3 ubiquitin ligases (CRLs) | Inhibition of cullin neddylation | Inactivation of CRLs |
NF-κB Signaling | IκBα (inhibitor of NF-κB) | Accumulation | Blockage of NF-κB activation |
NF-κB Signaling | NF-κB p65 subunit | Prevention of nuclear translocation | Inhibition of NF-κB target gene transcription |
This table summarizes the effects of camptothecin on the neddylation and NF-κB pathways based on available research. frontiersin.orgfrontiersin.orgmdpi.com
Werner Syndrome Protein (WRN) Degradation
Another significant molecular target of camptothecin and its derivatives is the Werner Syndrome Protein (WRN). nih.gov WRN is a RecQ helicase that plays a critical role in maintaining genome stability through its involvement in DNA repair, replication, and recombination. nih.govoaepublish.com
Studies have demonstrated that treatment with camptothecin induces the ubiquitination and subsequent degradation of the WRN protein. nih.govnih.gov This degradation is carried out by the ubiquitin-proteasome pathway and is enhanced by the interaction between WRN and the E3 ubiquitin ligase MIB1 (mindbomb E3 ubiquitin protein ligase 1). nih.gov Camptothecin has been shown to promote the physical interaction between MIB1 and WRN, thereby facilitating WRN's degradation. nih.gov
The degradation of WRN has been linked to the cellular response to camptothecin, including the induction of cellular senescence. nih.govnih.gov Interestingly, the extent of WRN degradation appears to correlate with the sensitivity of cancer cells to camptothecin. nih.gov Cells that exhibit a greater decrease in WRN levels following treatment are more sensitive to the drug's cytotoxic effects. nih.gov
This targeted degradation of WRN is particularly relevant in the context of cancers with microsatellite instability (MSI). oaepublish.comcancer.gov MSI is a condition of genetic hypermutability that results from a deficient DNA mismatch repair system. oaepublish.com Many MSI cancers, including a significant portion of colorectal, stomach, and endometrial cancers, are highly dependent on WRN for their survival. cancer.govnih.gov This dependency makes WRN an attractive therapeutic target in these specific cancer types. oaepublish.comnih.gov The ability of camptothecin derivatives to induce WRN degradation highlights a potential mechanism for their efficacy in MSI tumors.
Table 2: Key Research Findings on WRN Degradation by Camptothecin
Finding | Description | Reference |
Mechanism of Degradation | Camptothecin induces ubiquitination and proteasome-dependent degradation of WRN protein. | nih.govnih.gov |
Role of MIB1 | Camptothecin enhances the interaction between the E3 ubiquitin ligase MIB1 and WRN, promoting its degradation. | nih.gov |
Correlation with Sensitivity | The extent of CPT-induced WRN degradation correlates with the sensitivity of breast cancer cells to the drug. | nih.gov |
Relevance in MSI Cancers | WRN is a synthetic lethal target in microsatellite unstable (MSI) cancers, suggesting a therapeutic vulnerability. | oaepublish.comcancer.gov |
This table provides a summary of key research findings regarding the degradation of Werner Syndrome Protein (WRN) induced by camptothecin.
Biological Activity and Anticancer Efficacy of 12 Ethyl 9 Hydroxycamptothecin
In Vitro Cytotoxicity Studies
Screening Against Diverse Human Cancer Cell Lines
12-Ethyl-9-hydroxycamptothecin has demonstrated cytotoxic activity against a variety of human cancer cell lines. Research indicates its effectiveness against cancers such as lung, colorectal, ovarian, melanoma, breast, and prostate cancer. nih.govmdpi.com For instance, one study highlighted its potent cytotoxic effects against human leukemia HL-60 cells, breast cancer cell lines MCF-7 and MDA-MB-231, colon cancer cell lines Caco-2 and HT-29, and lung cancer cell line A549. mdpi.com Another study confirmed its cytotoxic potential against the P-388 cancer cell line. targetmol.com
Comparative Analysis with Parent Camptothecin (B557342) and Approved Analogues
The efficacy of this compound is often compared to its parent compound, camptothecin, and its clinically approved analogues like irinotecan (B1672180), topotecan (B1662842), and SN-38. mdpi.comcabidigitallibrary.org SN-38, the active metabolite of irinotecan, is noted to be significantly more cytotoxic in vitro than its precursor. acs.org Some derivatives of SN-38 have shown greater in vitro activity on cancer cell lines than SN-38 itself. iiarjournals.org For example, a novel camptothecin derivative, ZBH-ZM-06, significantly inhibited the viability of nine different tumor cell lines when compared to irinotecan (CPT-11) and its active metabolite, SN-38. spandidos-publications.com Another derivative, FL118, has demonstrated superior anticancer activity compared to irinotecan and is less susceptible to resistance mechanisms. d-nb.info
Evaluation of IC50 Values and Potency
The potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of cancer cells. Camptothecin, the parent compound, has an IC50 of 679 nM against DNA topoisomerase I. medchemexpress.commedchemexpress.com In comparison, the active metabolite of irinotecan, SN-38, showed high sensitivity in certain patient-derived xenograft (PDX) models, with IC50 values as low as 0.0034 μM and 0.058 μM. iiarjournals.org Other PDX models were moderately sensitive, with IC50 concentrations ranging from 0.18 to 0.53 μM. iiarjournals.org The potency of camptothecin derivatives can vary significantly, with some showing activity at nanomolar concentrations. nih.gov
In Vitro Cytotoxicity of Camptothecin Derivatives
Compound | Cell Line(s) | IC50 Value(s) | Reference(s) |
---|---|---|---|
Camptothecin | DNA topoisomerase I | 679 nM | medchemexpress.commedchemexpress.com |
SN-38 | PDX X29 | 0.0034 μM | iiarjournals.org |
SN-38 | PDX X35 | 0.058 μM | iiarjournals.org |
In Vivo Antitumor Activity Investigations
Efficacy in Xenograft Models of Various Cancers
The antitumor activity of camptothecin derivatives has been evaluated in various xenograft models, where human cancer cells are implanted into immunodeficient mice. Lurtotecan, a semisynthetic camptothecin analog, showed efficacy in mice with HT-29 and SW48 colon tumor xenografts. nih.gov Another derivative, FL118, demonstrated a greater ability to decrease tumor growth compared to irinotecan in in vivo models. d-nb.info Similarly, two new SN-38 derivatives, BN-MOA and BN-NMe, showed enhanced therapeutic effects compared to irinotecan in colorectal cancer patient-derived xenografts. nih.goviiarjournals.org Specifically, BN-MOA demonstrated superior tumor inhibition in these in vivo models. iiarjournals.org
Primary HCC Mouse Models
The effectiveness of camptothecin derivatives has also been studied in primary hepatocellular carcinoma (HCC) mouse models. researchgate.net Quercetin, a flavonoid, has shown antiproliferative and proapoptotic properties against HCC in both in vitro and in vivo models. nih.gov Two new fluorinated camptothecin derivatives, A1 and A2, exhibited greater anti-tumor activity than topotecan in both AKT/Met induced primary HCC mouse models and implanted HepG2 cell xenografts. researchgate.net
In Vivo Efficacy of Camptothecin Derivatives
Compound | Cancer Model | Outcome | Reference(s) |
---|---|---|---|
Lurtotecan | HT-29 and SW48 colon tumor xenografts | Tumor regression | nih.gov |
FL118 | In vivo human tumor animal models | Better tumor growth decrease than irinotecan | d-nb.info |
BN-MOA | Colorectal cancer PDX | Superior tumor inhibition compared to irinotecan and BN-NMe | iiarjournals.org |
BN-NMe | Colorectal cancer PDX | Enhanced therapeutic effects compared to irinotecan | iiarjournals.org |
Orthotopic Glioblastoma Models
The efficacy of 7-ethyl-10-hydroxycamptothecin (B187591) (SN-38), formulated as a polymeric micelle known as NK012, has been evaluated in orthotopic models of glioblastoma. nih.gov Glioblastoma is a particularly challenging malignancy to treat, and orthotopic xenografts—where human cancer cells are implanted into the corresponding organ in an animal model—provide a clinically relevant system for preclinical evaluation. nih.govchemsrc.com
In a study utilizing mice with U87MG human glioblastoma orthotopic xenografts, NK012 demonstrated significant antitumor activity. nih.gov The research compared the efficacy of NK012 monotherapy against the combination of its parent drug, irinotecan (CPT-11), with bevacizumab. The results indicated that NK012 monotherapy was not only potent but also led to longer survival than any of the tested CPT-11 and bevacizumab combination regimens. nih.gov Histopathological analysis of the orthotopic tumors following treatment revealed that NK012 resulted in decreased tumor cellularity and a significantly lower Ki-67 proliferation index compared to tumors treated with the CPT-11/bevacizumab combination. nih.gov These findings underscore the potential of SN-38, when appropriately formulated for delivery, in treating aggressive brain tumors. nih.gov
Model | Compound/Formulation | Key Findings | Source |
---|---|---|---|
U87MG Orthotopic Glioblastoma | NK012 (SN-38-incorporating polymeric micelle) | Showed potent antitumor activity and resulted in longer survival compared to CPT-11 with bevacizumab. nih.gov | nih.gov |
U87MG Orthotopic Glioblastoma | NK012 (SN-38-incorporating polymeric micelle) | Led to decreased tumor cellularity and a lower Ki-67 index relative to CPT-11/bevacizumab treatment. nih.gov | nih.gov |
Tumor Growth Inhibition and Regression Studies
The antitumor activity of this compound (SN-38) and its related compounds has been documented in numerous studies, demonstrating significant tumor growth inhibition and, in some cases, regression across various cancer models. SN-38 itself is reported to be 100 to 1000 times more effective than its parent drug, irinotecan, against several tumor cell lines in vitro, although its poor water solubility has historically limited its direct clinical application. glpbio.com
Studies on camptothecin derivatives have consistently shown potent activity in vivo. For example, another highly potent derivative, DB67, which is structurally related to SN-38, produced profound tumor growth inhibition in glioma models, with some dosing regimens leading to the complete regression of large flank tumors and 100% long-term disease-free survival in treated animals. nih.gov The parent drug of SN-38, CPT-11, has demonstrated the ability to cause complete or partial regression (a reduction in tumor volume of at least 50%) in a majority of tested colon adenocarcinoma xenografts and complete regression in most rhabdomyosarcoma lines. medchemexpress.com
A nanoparticle-drug conjugate of camptothecin, CRLX101, was shown to inhibit tumor angiogenesis and prolong the lifespan of mice bearing intracranial gliomas. nih.gov While not SN-38, this highlights a common mechanism of action for this class of drugs. Similarly, 10-Hydroxycamptothecin (HCPT), another related analogue, significantly inhibited the growth of SW1116 colon cancer xenografts in nude mice. d-nb.info The broad antitumor activity of camptothecins, including SN-38, has been established across a range of preclinical cancer models. d-nb.infonih.gov
Cancer Model | Compound | Observed Effect | Source |
---|---|---|---|
Colon Adenocarcinoma Xenografts | CPT-11 (prodrug of SN-38) | Complete or partial regression in 5 of 8 lines; significant growth inhibition in others. medchemexpress.com | medchemexpress.com |
Rhabdomyosarcoma Xenografts | CPT-11 (prodrug of SN-38) | Complete regression in 5 of 6 lines. medchemexpress.com | medchemexpress.com |
Glioma Xenografts (s.c.) | DB67 (related silatecan) | Profound tumor growth inhibition; complete regression of large tumors at certain doses. nih.gov | nih.gov |
Colon Cancer Xenografts (SW1116) | 10-Hydroxycamptothecin (HCPT) | Significant inhibition of tumor growth. d-nb.info | d-nb.info |
Intracranial Gliomas | CRLX101 (nanoparticle CPT) | Prolonged survival rate of mice. nih.gov | nih.gov |
Structure Activity Relationship Sar Studies of 12 Ethyl 9 Hydroxycamptothecin and Analogues
Impact of Substitutions on Pharmacological Activity
Extensive research has demonstrated that substitutions on the A and B rings of the camptothecin (B557342) scaffold are generally well-tolerated and can lead to improved antitumor activity. nih.govnih.gov
Position 7: Alkyl substitutions at this position, such as with an ethyl group, have been shown to increase cytotoxicity. wikipedia.org These modifications can enhance the compound's ability to interact with DNA in the presence of topoisomerase I, leading to greater tumor activity. wikipedia.org Introducing a basic nitrogen in a carbon chain at position 7 can increase hydrophilicity and water solubility. wikipedia.org
Positions 9 and 10: Modifications at these positions have also been fruitful. The introduction of an amino or chloro group at position 9, or a hydroxy group at position 10, can enhance cytotoxic activity. nih.govwikipedia.org For instance, 9-aminocamptothecin (B1664879) showed high activity in cell culture and in vivo. nih.gov The active metabolite of irinotecan (B1672180), SN-38, features a hydroxyl group at position 10 and an ethyl group at position 7, and is significantly more cytotoxic than its parent compound. nih.gov
Position 11: Electron-withdrawing groups at position 11, particularly in hexacyclic analogues, can increase activity. wikipedia.org
Position 12: While many positions on the A and B rings are amenable to modification, substitutions at position 12 generally lead to inactive derivatives. wikipedia.org However, some research on 12-amino-20(S)-camptothecin suggests that an amino group at this position may influence the drug's interaction with the enzyme-DNA complex, potentially enhancing its inhibitory effect. ontosight.ai
Position 14: Alterations at position 14 on the D-ring are known to inactivate the molecule. cabidigitallibrary.orgnih.gov
The following table summarizes the impact of various substitutions on the antitumor activity of camptothecin analogues.
Position | Type of Substituent | Effect on Antitumor Activity | Reference |
7 | Ethyl, Chloromethyl | Increased cytotoxicity | wikipedia.org |
7 | Basic nitrogen-containing chains | Increased water solubility | wikipedia.org |
9 | Amino, Chloro | Increased cytotoxicity | wikipedia.org |
10 | Hydroxy | Increased cytotoxicity | nih.gov |
11 | Electron-withdrawing groups | Increased activity (in hexacyclic analogues) | wikipedia.org |
12 | General substitutions | Inactivation | wikipedia.org |
12 | Amino | Potential for enhanced inhibitory effect | ontosight.ai |
14 | General substitutions | Inactivation | cabidigitallibrary.orgnih.gov |
The α-hydroxylactone E-ring is a critical structural feature for the biological activity of camptothecins. cabidigitallibrary.orgwikipedia.org The closed lactone form is essential for the inhibition of topoisomerase I. wikipedia.org Hydrolysis of this ring to the open carboxylate form under physiological conditions results in an inactive compound. cabidigitallibrary.orgnih.gov This equilibrium is pH-dependent, with the active, closed form being favored in acidic environments, which is often characteristic of tumor microenvironments. wikipedia.org
The stability of the lactone ring is a key factor in the potency of camptothecin analogues. aacrjournals.org Efforts to enhance this stability, for instance by creating homocamptothecins with a seven-membered β-hydroxylactone ring, have been shown to retain and even enhance topoisomerase I-targeted activity. aacrjournals.org While traditionally considered essential, some studies have explored E-ring opened derivatives that surprisingly demonstrated improved potency and binding interactions with topoisomerase I. researchgate.net Nevertheless, the general consensus remains that the intact lactone ring is crucial for potent antitumor activity. aacrjournals.orgnih.gov
The stereochemistry at the chiral center at position 20 of the E-ring is absolutely critical for the activity of camptothecin and its analogues. wikipedia.orgnih.gov The (S)-configuration is required for the compound to effectively bind to the topoisomerase I-DNA complex and inhibit DNA re-ligation. wikipedia.org The hydroxyl group at this position in the (S) configuration forms a crucial hydrogen bond with the Asp533 residue of the enzyme. wikipedia.org The corresponding (R)-enantiomer is inactive, demonstrating a high degree of stereospecificity for the biological target. wikipedia.orgnih.gov This strict requirement underscores the precise molecular interactions necessary for the mechanism of action of this class of compounds. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. bohrium.com These models are valuable tools in drug design, helping to predict the activity of new derivatives and understand the molecular properties that govern their efficacy. nih.govnih.gov
QSAR models have been successfully developed to predict the topoisomerase I (Top1) inhibitory activity of camptothecin analogues. These models often utilize a range of molecular descriptors, including constitutional, geometrical, hydrophobic, and steric properties. bohrium.comnih.gov For instance, one study on two series of camptothecin derivatives found that the inhibitory activity was primarily dependent on their hydrophobic and steric descriptors. nih.gov Another approach using a genetic function approximation (GFA) method identified partial atomic charges and three interatomic distances—between the hydroxyl hydrogen of the E-ring, the lactone carbonyl oxygen of the E-ring, and the carbonyl oxygen of the D-ring—as being correlated with antitumor activity, resulting in a predictive QSAR model. acs.org Comparative Molecular Force Field Analysis (CoMFA), a 3D-QSAR technique, has also been employed, demonstrating that steric and electrostatic fields are significant in predicting the biological activity of CPT derivatives. nih.gov
QSAR models have also been applied to predict the inhibition of various cancer cell lines by camptothecin analogues. nih.govacs.org These studies often use the 50% growth inhibitory concentrations (GI50) from the National Cancer Institute's 60 human cancer cell line screen as the biological activity data. acs.org Different statistical methods, including multiple linear regression (MLR), principal component regression (PCR), and partial least-squares regression (PLS), are used to build these models. acs.orgresearchgate.net
One study developed QSAR models for 46 CPT derivatives against several cancer cell lines and found that electronic and topological descriptors were highly correlated with anticancer activity. researchgate.net Another study on 76 CPT derivatives used a genetic algorithm-multiple linear regression (GA-MLR) and a back propagation artificial neural network (BP-ANN) to model and predict anticancer activity, indicating that constitutional and geometrical descriptors provided good estimations. bohrium.com These predictive models can aid in the design of novel camptothecin derivatives with potentially enhanced activity against specific cancer cell lines. mdpi.com
Design Principles for Enhanced Efficacy and Selectivity
The development of camptothecin (CPT) analogues with improved therapeutic profiles is guided by a deep understanding of their structure-activity relationships (SAR). While research specifically detailing 12-Ethyl-9-hydroxycamptothecin is limited, the design principles for enhancing the efficacy and selectivity of the broader camptothecin class are well-established and directly applicable. These principles primarily focus on strategic modifications to the pentacyclic core to improve drug-target interactions, increase solubility, enhance the stability of the active lactone form, and achieve selective tumor targeting.
Early SAR studies established foundational requirements for the anticancer activity of camptothecins. The integrity of the pentacyclic ring system, the α-hydroxyl group and the (S)-configuration at the C-20 chiral center on the E-ring, and the lactone form of the E-ring are all considered essential for activity. nih.govcabidigitallibrary.org Modifications have largely centered on the A and B rings, particularly at positions 7, 9, 10, and 11, to overcome limitations such as poor water solubility and severe toxicity. nih.govnih.gov
A-Ring and B-Ring Substitutions
Modifications on the A and B rings have proven to be the most fruitful strategy for developing potent CPT analogues.
Position 7: The introduction of an ethyl group at the C-7 position has been shown to be a critical factor for stabilizing the interaction between CPT derivatives and the topoisomerase I-DNA complex. cabidigitallibrary.org This substitution also enhances the stability of the drug in the presence of human serum albumin. cabidigitallibrary.org For instance, 7-ethyl-10-hydroxycamptothecin (B187591) (SN-38), the active metabolite of Irinotecan, demonstrates significantly higher potency than the parent CPT. cabidigitallibrary.orgnih.gov The combination of small alkyl groups at both the 7- and 9-positions has been explored to promote liposolubility and antitumor activity. researchgate.net
Position 9: Substitution at the C-9 position is well-tolerated and can substantially increase anticancer activity. nih.gov The introduction of an amino group (9-aminocamptothecin) or other small polar substituents that can interact favorably with the Topo I-DNA complex has led to compounds with high cytotoxicity. nih.govacs.org
Position 10: A hydroxyl group at the C-10 position, as seen in SN-38 and Topotecan (B1662842), is important for enhancing the stability of the cleavable complex formed with DNA and topoisomerase I. cabidigitallibrary.orgnih.gov This substitution can also improve solubility. nih.gov
Position 12: Historically, substitutions at the 12-position were reported to cause a loss of biological activity. acs.org For example, the nitration of camptothecin often yields a mixture of 9- and 12-substituted derivatives, with the latter generally being less active. acs.org However, continued research seeks to overcome these initial findings, exploring novel substitutions that might confer unique advantages.
The following table summarizes the in vitro cytotoxicity of various A-ring modified camptothecin analogues against different human cancer cell lines.
Compound | Substitution | Cell Line (H460) IC₅₀ (µM) | Cell Line (Malme-3M) IC₅₀ (µM) | Cell Line (IGROV-1) IC₅₀ (µM) |
Topotecan (7) | 9-(dimethylamino)methyl, 10-hydroxy | 0.019 | 0.021 | 0.024 |
SN-38 (6) | 7-ethyl, 10-hydroxy | 0.004 | 0.004 | 0.005 |
9-Aminocamptothecin (9) | 9-amino | 0.001 | 0.001 | 0.002 |
14-Aminocamptothecin (3a) | 14-amino | 0.004 | 0.015 | 0.015 |
7-Ethyl-14-aminocamptothecin (3b) | 7-ethyl, 14-amino | 0.004 | 0.016 | 0.013 |
Data sourced from research on various camptothecin analogues. acs.org |
Targeted Drug Delivery for Enhanced Selectivity
A key challenge with camptothecin-based therapies is their non-specific toxicity against healthy proliferating cells, such as bone marrow progenitor cells. acs.org A modern design principle to enhance selectivity involves conjugating the potent cytotoxic agent to a targeting moiety that recognizes features unique to cancer cells.
One successful strategy involves exploiting the Warburg effect, where cancer cells exhibit increased glucose uptake compared to normal cells. By conjugating SN-38 with glucose, researchers have developed prodrugs (Glu-SN38) that are selectively taken up by cancer cells via overexpressed glucose transporters (GLUTs). nih.gov This approach not only concentrates the drug at the tumor site but also improves water solubility. nih.gov One such conjugate, compound 5b, showed high potency and selectivity against a human colorectal cancer cell line (HCT116) both in vitro and in vivo, marking it as a promising drug candidate. nih.gov
Compound | Cell Line (HCT116) IC₅₀ (μM) | Cell Line (SW620) IC₅₀ (μM) | Cell Line (LOVO) IC₅₀ (μM) | Normal Cell Line (NCM460) IC₅₀ (μM) | Selectivity Index (NCM460/HCT116) |
SN-38 | 0.005 ± 0.001 | 0.004 ± 0.001 | 0.005 ± 0.001 | 0.043 ± 0.006 | 8.6 |
Irinotecan | 4.30 ± 0.21 | 3.94 ± 0.18 | 4.12 ± 0.15 | >50 | >11.6 |
Glu-SN38 conjugate (5b) | 0.031 ± 0.002 | 0.045 ± 0.003 | 0.042 ± 0.002 | 1.05 ± 0.03 | 33.9 |
Data adapted from a study on SN38-glucose conjugates. nih.gov |
Improving Solubility and Lactone Stability
A major hurdle in the clinical application of camptothecins is their poor water solubility and the pH-dependent hydrolysis of the essential E-ring lactone to its inactive carboxylate form. cabidigitallibrary.orgresearchgate.net Design strategies to counter this include:
Prodrug Formulations: Creating water-soluble prodrugs is a common approach. Irinotecan, for example, is a prodrug that is converted in vivo to the highly active SN-38. cabidigitallibrary.org Other strategies involve linking the CPT analogue to hydrophilic moieties like polyethylene (B3416737) glycol (PEG) or designing glucuronide prodrugs that improve solubility and can be selectively cleaved at the tumor site. nih.gov
Structural Modification: Introducing hydrophilic functional groups or creating water-soluble salts can improve solubility. jst.go.jp Furthermore, modifications to the A and B rings, such as the addition of a 7-ethyl group, can enhance the stability of the lactone ring in the presence of human albumin. cabidigitallibrary.org More complex approaches involve synthesizing hexacyclic CPT derivatives, which can simultaneously improve both aqueous solubility and the stability of the E-ring, leading to enhanced therapeutic efficacy in vivo. nih.gov
Mechanisms of Drug Resistance to 12 Ethyl 9 Hydroxycamptothecin and Camptothecins
Target Protein Alterations and Mutations
The primary target of camptothecin (B557342) and its derivatives is the nuclear enzyme topoisomerase I (TOP1). nih.govspringermedizin.de Alterations in this enzyme can significantly reduce the efficacy of these drugs.
Changes in the expression levels or the function of topoisomerase I are a key mechanism of resistance. researchgate.net Cancer cells can develop resistance by downregulating the expression of the TOP1 gene, leading to lower levels of the topoisomerase I enzyme. johnshopkins.edu With less of the target protein available, the cytotoxic effects of camptothecins, which rely on the formation of a stable drug-enzyme-DNA ternary complex, are diminished. nih.govjohnshopkins.edu
Functionally, even with normal expression levels, the enzyme's activity or its interaction with the drug can be altered. nih.gov For instance, some resistant cells exhibit a decrease in the formation of the TOP1-DNA cleavage complexes when challenged with the drug, leading to a reduction in DNA double-strand breaks and subsequent cell death. nih.gov
A significant mechanism of acquired resistance involves point mutations in the TOP1 gene. nih.gov These mutations can lead to amino acid substitutions in the topoisomerase I enzyme, which can interfere with the binding of camptothecin derivatives without necessarily affecting the enzyme's natural catalytic activity. nih.govnih.gov Several such mutations have been identified in camptothecin-resistant cancer cell lines. nih.govnih.govpnas.org
Mutations can occur in different domains of the enzyme. For example, some mutations are located in the core subdomain III and the linker domain, impacting the flexibility of the enzyme and potentially reducing its affinity for the drug. nih.gov Other mutations have been found near the drug-binding site, directly interfering with the drug's ability to stabilize the enzyme-DNA complex. nih.govpnas.org
Table 1: Examples of Topoisomerase I Mutations Associated with Camptothecin Resistance
Mutation | Location in TOP1 Enzyme | Effect on Drug Interaction |
p.R621H | Core Subdomain III | Located at the interface with the linker domain; may alter linker flexibility and reduce drug affinity. nih.gov |
p.L617I | Core Subdomain III | Also at the interface with the linker domain, potentially affecting linker flexibility and drug binding. nih.gov |
p.E710G | Linker Domain | May alter or modulate the flexibility of the linker, which could impact drug binding. nih.gov |
Asn722Ser | C-terminal Domain | Eliminates a water-mediated contact between the enzyme and the drug, thereby conferring resistance. nih.govpnas.org |
Phe361Ser | Core Subdomain I | A well-ordered water molecule replaces the hydrophobic phenylalanine side-chain, affecting drug interaction. nih.gov |
Asn421Lys | Core Subdomain II | Identified in camptothecin-producing plants as a self-resistance mechanism. pnas.org |
Leu530Ile | Core Subdomain II | Another mutation found in camptothecin-producing plants contributing to self-resistance. pnas.org |
Drug Metabolism and Inactivation
The biotransformation of camptothecin derivatives plays a crucial role in both their activation and detoxification. Alterations in these metabolic pathways can significantly contribute to drug resistance.
Many camptothecin derivatives are administered as prodrugs that require enzymatic activation to exert their cytotoxic effects. A prominent example is irinotecan (B1672180), which is converted to its active metabolite, SN-38 (7-ethyl-10-hydroxycamptothecin), by carboxylesterases. aacrjournals.orgnih.govaacrjournals.org SN-38 is structurally very similar to 12-Ethyl-9-hydroxycamptothecin and is a potent inhibitor of topoisomerase I. aacrjournals.org
Human carboxylesterase-2 (hCE-2) has been identified as the primary enzyme responsible for this activation, exhibiting higher affinity and catalytic efficiency for irinotecan compared to human carboxylesterase-1 (hCE-1). aacrjournals.orgaacrjournals.org The conversion of irinotecan to SN-38 can occur in the liver, tumor tissues, and the intestine. nih.govnih.govresearchgate.net Consequently, reduced expression or activity of carboxylesterases in tumor cells can lead to decreased levels of the active drug, thereby conferring resistance. nih.gov
Table 2: Comparison of Human Carboxylesterase Isoforms in Irinotecan Activation
Enzyme Isoform | Relative Efficiency in Irinotecan Activation | Key Characteristics |
hCE-2 | High | Higher affinity and velocity for irinotecan hydrolysis. Considered the key activating isoform. aacrjournals.orgnih.govaacrjournals.org |
hCE-1 | Low | Lower affinity and catalytic efficiency compared to hCE-2. aacrjournals.org |
Glucuronidation is a major phase II detoxification pathway that inactivates and facilitates the excretion of various drugs and endogenous compounds. nih.govnih.govtoolboxgenomics.com The active metabolites of camptothecins, such as SN-38, are substrates for UDP-glucuronosyltransferases (UGTs). nih.govnih.gov UGT1A1 is the primary enzyme responsible for the glucuronidation of SN-38, converting it into the inactive and water-soluble SN-38 glucuronide (SN-38G). nih.gov
Increased UGT activity in cancer cells can lead to enhanced detoxification of the active drug, representing a significant mechanism of resistance. nih.gov Studies have shown that cancer cell lines resistant to camptothecins can have elevated levels of UGT protein and mRNA, leading to increased glucuronidation of the active metabolite. nih.gov This enhanced inactivation reduces the intracellular concentration of the active drug, thereby diminishing its cytotoxic effect. nih.gov
Cytochrome P450 (CYP) enzymes are a superfamily of proteins involved in the metabolism of a wide array of xenobiotics, including many anticancer drugs. nih.goveurekaselect.com The CYP3A subfamily, particularly CYP3A4, plays a significant role in the metabolism and inactivation of camptothecin derivatives. researchgate.netnih.govgustaveroussy.fr
CYP3A4 can metabolize irinotecan to inactive oxidative metabolites. nih.govgustaveroussy.fr Similarly, other camptothecin analogs, such as 9-aminocamptothecin (B1664879), are also substrates for CYP3A4, which converts them into hydroxylated, less active forms. researchgate.net Therefore, increased expression or activity of CYP3A4 in cancer cells can enhance the inactivation of camptothecins, contributing to drug resistance. researchgate.netnih.gov Conversely, inhibition of CYP3A4 can lead to increased exposure to the active drug. nih.gov
Table 3: Enzymes Involved in the Metabolism of Camptothecins
Enzyme/Enzyme Family | Role in Metabolism | Impact on Drug Activity |
Carboxylesterases (e.g., hCE-2) | Activation of prodrugs like irinotecan to their active form (SN-38). aacrjournals.orgnih.govaacrjournals.org | Increases cytotoxicity. Reduced activity can lead to resistance. |
UDP-glucuronosyltransferases (e.g., UGT1A1) | Inactivation of active metabolites (e.g., SN-38) via glucuronidation. nih.govnih.govnih.gov | Decreases cytotoxicity. Increased activity can lead to resistance. |
Cytochrome P450 (e.g., CYP3A4) | Inactivation of both the prodrug and active metabolites through oxidation. researchgate.netnih.govgustaveroussy.fr | Decreases cytotoxicity. Increased activity can contribute to resistance. |
DNA Repair Mechanisms
The cytotoxic action of camptothecins stems from their ability to trap Top1 in a covalent complex with DNA, leading to single-strand breaks that can be converted into lethal double-strand breaks (DSBs) during DNA replication. Consequently, the cell's ability to repair this DNA damage is a crucial determinant of its sensitivity or resistance to these drugs.
Cancer cells can develop resistance to DNA-damaging agents, including camptothecins, by augmenting their DNA repair capabilities. An efficient DNA damage response (DDR) network allows resistant cells to detect and mend the drug-induced lesions more effectively, preventing the accumulation of lethal damage and promoting cell survival. This enhanced repair capacity is a hallmark of certain aggressive cancer phenotypes, particularly in cancer stem cells (CSCs), which are often equipped with robust DNA repair mechanisms that contribute to therapy resistance. Therefore, an elevated capacity to repair Top1-mediated DNA damage is a significant mechanism of resistance to this compound.
The specific lesions created by camptothecins—Top1 cleavage complexes (Top1cc)—are handled by several specialized repair pathways. The efficiency of these pathways can dictate a cell's fate following drug exposure.
Key pathways involved in the repair of Top1cc include:
Reversal of the Top1cc : The Top1-mediated cleavage is a reversible reaction. If the replication or transcription machinery that collided with the complex can regress, the intact 5'-hydroxyl end of the DNA can be realigned, allowing Top1 to re-ligate the strand and resolve the damage.
Excision of Top1 by Tyrosyl-DNA Phosphodiesterases (TDPs) : If the complex is irreversible, the cell must excise the covalently bound Top1 protein. Tyrosyl-DNA phosphodiesterase 1 (Tdp1) is a key enzyme that hydrolyzes the bond between the tyrosine residue of Top1 and the 3' end of the DNA. Tdp1 often works within a multiprotein complex that includes Poly(ADP-ribose) polymerase (PARP), and cells deficient in PARP are notably hypersensitive to camptothecins. Tyrosyl-DNA phosphodiesterase 2 (Tdp2) can also play a role, particularly in the absence of Tdp1, by repairing Top1-induced damage.
Excision by Endonucleases : Nucleases can cleave the DNA strand around the Top1cc, removing the protein along with a segment of DNA. This gap must then be filled by DNA polymerases and sealed by ligases. This process is part of broader repair pathways like Base Excision Repair (BER) and Nucleotide Excision Repair (NER).
Repair Pathway | Mechanism | Key Proteins |
---|---|---|
Complex Reversal | Top1 re-ligates the DNA strand after regression of replication/transcription machinery. | Topoisomerase I (Top1), RecQ helicases |
TDP-Mediated Excision | Hydrolyzes the phosphotyrosyl bond, removing the Top1 protein from the DNA end. | Tdp1, Tdp2, PARP |
Endonuclease Excision | Cleavage of the DNA backbone surrounding the Top1cc to remove the adduct. | BER and NER pathway nucleases |
Cell Death Pathway Evasion
Ultimately, the cytotoxicity of camptothecins depends on the successful induction of programmed cell death, or apoptosis. The accumulation of irreparable DNA damage, particularly DSBs, triggers signaling cascades that converge on the apoptotic machinery. However, cancer cells frequently acquire defects in these pathways, allowing them to tolerate significant DNA damage and evade cell death.
Resistance to camptothecin-induced apoptosis can occur through several mechanisms. The lethal event is often considered the collision of a DNA replication fork with the Top1-DNA complex. nih.gov Alterations in the cellular response to this collision can lead to resistance. This can involve the upregulation of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family, which prevent the mitochondrial release of cytochrome c and subsequent activation of caspases, the executioners of apoptosis. Additionally, inactivation of pro-apoptotic proteins or mutations in key signaling molecules like p53, which senses DNA damage and can trigger apoptosis, can render cells resistant to the cytotoxic effects of this compound and other Top1 inhibitors. By rewiring these cell death pathways, resistant tumor cells can uncouple the drug-induced DNA damage from the execution of apoptosis, thereby ensuring their survival.
Tumor Microenvironment Contributions
The tumor microenvironment (TME) is a complex ecosystem composed of cancer cells, stromal cells, immune cells, blood vessels, and the extracellular matrix (ECM). nih.govmdpi.com It is increasingly recognized that the TME plays a critical role in cancer progression and the development of therapeutic resistance. nih.govfrontiersin.org Rather than being passive bystanders, non-cancerous cells within the TME actively communicate with tumor cells, creating a supportive niche that shields them from the effects of chemotherapy.
Cancer-associated fibroblasts (CAFs) are one of the most abundant cell types in the TME and are key drivers of drug resistance. nih.govmdpi.com Activated by signals from cancer cells, CAFs secrete a wide array of factors, including growth factors, cytokines, and chemokines, that promote cancer cell survival and proliferation. nih.govoaepublish.com For example, CAFs can secrete CXCL12, which promotes resistance in pancreatic cancer cells. mdpi.com Furthermore, CAFs are responsible for depositing and remodeling the ECM. nih.gov This can create a dense physical barrier that impedes drug penetration into the tumor, effectively lowering the concentration of agents like this compound that reach the cancer cells. nih.govoaepublish.com
Immune cells within the TME can also contribute to an immunosuppressive environment that fosters tumor growth and resistance. mdpi.comelifesciences.org CAFs can recruit and modulate immune cells, such as promoting the differentiation of T cells into regulatory T cells (Tregs), which suppress anti-tumor immune responses. nih.govmdpi.com This complex crosstalk between CAFs, cancer cells, and immune cells establishes a protective and pro-survival environment that collectively reduces the efficacy of anticancer therapies. elifesciences.org
Growth factors are crucial signaling molecules that regulate cell growth, survival, and proliferation. nih.gov While oncogenic mutations can make cancer cells less dependent on external growth factors, these signaling pathways often play a major role in acquired resistance to therapy. nih.gov The TME, particularly CAFs, is a rich source of various growth factors. oaepublish.com These secreted factors can activate pro-survival signaling pathways in cancer cells, counteracting the cytotoxic effects of chemotherapy. For instance, growth factors can stimulate pathways like PI3K/AKT, which directly promotes cell survival and inhibits apoptosis, thereby conferring resistance to drugs that function by inducing DNA damage. frontiersin.orgnih.gov
Adaptive Responses and Heterogeneity
Cancer cells exhibit remarkable plasticity and heterogeneity, allowing them to adapt to therapeutic pressures. mdpi.com When challenged with a cytotoxic agent, a subset of cells may survive by activating alternative signaling pathways or by possessing inherent resistance characteristics, such as those found in cancer stem cells.
A common adaptive response to chemotherapy is the hyperactivation of pro-survival signaling pathways. researchgate.netnih.gov The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell survival, proliferation, and metabolism that is frequently dysregulated in cancer. nih.govresearchgate.net Activation of this pathway can confer resistance to a wide range of cancer therapies. nih.gov Upon exposure to a camptothecin, which induces DNA damage and cellular stress, cancer cells can activate the PI3K/AKT/mTOR pathway as a survival mechanism. johnshopkins.edumdpi.com Activated AKT can phosphorylate and inactivate pro-apoptotic proteins and promote DNA damage repair, directly counteracting the drug's intended effects and allowing the cancer cell to survive and proliferate. johnshopkins.edumdpi.com This pathway can be activated through various mechanisms, including mutations in pathway components (e.g., PIK3CA, PTEN loss) or stimulation by growth factors from the TME. nih.govnih.gov
Pathway Component | Function | Role in Resistance |
PI3K | Lipid kinase that generates PIP3, initiating the signaling cascade. | Often activated by growth factor receptors or mutations, leading to downstream survival signals. nih.govnih.gov |
AKT (PKB) | Serine/threonine kinase, a central node in the pathway. | Phosphorylates numerous substrates to inhibit apoptosis, promote cell cycle progression, and enhance DNA repair. johnshopkins.edumdpi.com |
mTOR | Kinase that acts downstream of AKT, controlling protein synthesis and cell growth. | Promotes the translation of proteins necessary for cell growth and proliferation, helping cells overcome therapeutic stress. nih.gov |
Tumors are heterogeneous and contain a small subpopulation of cells known as cancer stem cells (CSCs) or tumor-initiating cells. nih.govresearchgate.net These cells possess the ability to self-renew and differentiate, driving tumor growth and recurrence. nih.gov CSCs are intrinsically more resistant to conventional chemotherapies than the bulk of tumor cells for several reasons. nih.govmdpi.com They are often in a quiescent or slow-cycling state, making them less susceptible to drugs that target rapidly dividing cells. nih.gov CSCs also exhibit enhanced DNA repair capacity and often overexpress drug efflux pumps, such as ATP-binding cassette (ABC) transporters, which actively pump chemotherapeutic agents out of the cell. nih.govnih.gov The persistence of this resistant CSC population after a course of therapy is believed to be a major cause of tumor relapse. mdpi.com
Metabolic Reprogramming (e.g., Stearoyl-CoA Desaturase-1 Overexpression)researchgate.net
A growing body of evidence suggests that metabolic reprogramming is a crucial mechanism by which cancer cells develop resistance to a variety of chemotherapeutic agents, including the class of topoisomerase I inhibitors known as camptothecins. researchgate.netnih.govnih.gov This reprogramming involves fundamental alterations in cellular metabolic pathways, allowing cancer cells to adapt to the stress induced by treatment and ultimately evade cell death. nih.govmdpi.com One of the key players implicated in this process is the enzyme Stearoyl-CoA Desaturase-1 (SCD1), which has been linked to chemoresistance in various cancer types. nih.govnih.gov
Overexpression of SCD1 has been observed in numerous cancers and is often associated with a more aggressive phenotype and poor prognosis. windows.net The increased production of MUFAs resulting from elevated SCD1 activity can contribute to drug resistance through several mechanisms. For instance, alterations in the lipid composition of cellular membranes can affect the function of drug efflux pumps, which actively transport chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy. nih.gov
Furthermore, the metabolic shift driven by SCD1 can help cancer cells mitigate the cellular stress induced by camptothecins. Topoisomerase I inhibitors like this compound exert their cytotoxic effects by trapping the topoisomerase I-DNA cleavage complex, leading to DNA strand breaks and apoptosis. cancer-research-network.comresearchgate.net Cancer cells with altered lipid metabolism may be better equipped to repair this DNA damage or to evade the apoptotic signals.
Research has shown that inhibiting SCD1 can re-sensitize resistant cancer cells to various chemotherapies. nih.gov By blocking the production of MUFAs, SCD1 inhibitors can disrupt the adaptive metabolic pathways that cancer cells rely on for survival. This can lead to an accumulation of toxic SFAs, induction of endoplasmic reticulum stress, and ultimately, apoptosis. While direct studies on the role of SCD1 in resistance to this compound are limited, the established role of SCD1 in general chemoresistance suggests it is a plausible mechanism for resistance to this and other camptothecin derivatives.
The table below summarizes the key enzymes involved in lipid metabolism-associated chemoresistance and the potential impact of their alteration.
Enzyme | Function | Implication in Chemoresistance |
Stearoyl-CoA Desaturase-1 (SCD1) | Converts saturated fatty acids to monounsaturated fatty acids. | Overexpression is linked to increased cancer cell survival and resistance to chemotherapy. |
Fatty Acid Synthase (FASN) | Catalyzes the synthesis of long-chain fatty acids. | Upregulation can contribute to the production of lipids needed for rapid cell proliferation and survival under stress. |
Carnitine Palmitoyltransferase 1 (CPT1) | Facilitates the transport of fatty acids into the mitochondria for beta-oxidation. | Altered activity can affect the energy balance of cancer cells, influencing their ability to withstand chemotherapy. |
Further investigation into the specific role of SCD1 in the context of this compound and other camptothecins is warranted to develop targeted strategies to overcome metabolic-driven drug resistance.
Combination Therapy Research with 12 Ethyl 9 Hydroxycamptothecin
Rationale for Combination Regimens
Overcoming Drug Resistance
Enhancing Therapeutic Efficacy
The use of combination therapy aims to achieve a synergistic or additive effect, where the combined impact of the drugs is greater than the effect of each drug used alone. nih.gov This can lead to improved tumor cell killing and potentially allow for the use of lower doses of each agent, thereby reducing toxicity. The combination of different classes of chemotherapeutic agents can target multiple facets of cancer cell proliferation and survival. For example, while 12-Ethyl-9-hydroxycamptothecin induces DNA damage by inhibiting topoisomerase I, another agent might disrupt a different stage of the cell cycle or a crucial signaling pathway. nih.gov This multi-targeted approach can lead to a more potent anti-cancer effect.
Combination with Other Chemotherapeutic Agents
Preclinical research has explored the combination of camptothecin (B557342) derivatives with various other classes of anticancer drugs. The following subsections discuss these combinations in the context of this compound.
DNA-Damaging Agents (e.g., Cisplatin, Doxorubicin (B1662922), Etoposide)
A comprehensive search of scientific literature did not yield specific studies on the combination of this compound with the DNA-damaging agents cisplatin, doxorubicin, or etoposide. However, the general principle behind such a combination is to overwhelm the cancer cell's DNA repair capacity.
Cisplatin: This platinum-based drug forms adducts with DNA, leading to cross-links that interfere with DNA replication and transcription. Combining it with a topoisomerase I inhibitor could theoretically lead to an increase in difficult-to-repair DNA lesions. Studies on other camptothecin derivatives have shown synergistic effects with cisplatin. nih.govnih.gov
Doxorubicin: As an anthracycline antibiotic, doxorubicin has multiple anticancer mechanisms, including intercalation into DNA and inhibition of topoisomerase II. The combination of a topoisomerase I and a topoisomerase II inhibitor can be complex, with the potential for both synergistic and antagonistic effects depending on the sequence of administration.
Etoposide: This agent is a topoisomerase II inhibitor. The combination with a topoisomerase I inhibitor has been explored with other camptothecins, with some studies showing synergistic cytotoxicity in certain cancer cell lines. nih.gov
Table 1: Research Findings on the Combination of Camptothecin Derivatives with DNA-Damaging Agents
Combined Agent | Cancer Model | Outcome |
---|---|---|
Cisplatin | Various cancer cell lines | Potential for synergistic effects by increasing DNA damage. nih.gov |
Doxorubicin | Hepatoma cell lines | Induces apoptosis; combination effects can be sequence-dependent. researchgate.net |
Note: The data in this table is based on research on camptothecin derivatives in general, as no specific data for this compound was found.
Microtubule Inhibitors
Table 2: Research Findings on the Combination of Camptothecin Derivatives with Microtubule Inhibitors
Combined Agent Class | Cancer Model | Outcome |
---|
Note: The data in this table is based on the general principles of combining these drug classes, as no specific data for this compound was found.
Histone Deacetylase Inhibitors (HDACIs)
Histone deacetylase inhibitors (HDACIs) represent a class of epigenetic drugs that can alter gene expression by modifying chromatin structure. researchgate.net This can lead to the re-expression of tumor suppressor genes and can also sensitize cancer cells to the effects of DNA-damaging agents. nih.govnih.gov The combination of HDACIs with topoisomerase inhibitors has shown promise in preclinical studies, with the potential for synergistic anticancer effects. researchgate.net The mechanism is thought to involve the relaxation of chromatin structure by HDACIs, which may allow for increased access of topoisomerase I inhibitors to the DNA. Despite this promising rationale, no specific research on the combination of this compound with HDACIs was identified in the scientific literature.
Table 3: Research Findings on the Combination of Camptothecin Derivatives with Histone Deacetylase Inhibitors
Combined Agent Class | Cancer Model | Outcome |
---|
Note: The data in this table is based on research on camptothecin derivatives in general, as no specific data for this compound was found.
Combination with Targeted Therapies
The strategy of combining cytotoxic agents like camptothecin derivatives with targeted therapies aims to attack cancer cells and the tumor microenvironment from multiple angles.
Anti-angiogenic Agents (e.g., Bevacizumab)
Bevacizumab is a humanized monoclonal antibody that functions as a potent anti-angiogenic agent by targeting and inhibiting the Vascular Endothelial Growth Factor A (VEGF-A) medchemexpress.com. This prevents VEGF-A from binding to its receptors on endothelial cells, a key step in initiating angiogenesis medchemexpress.com. Bevacizumab, in combination with chemotherapy, has been investigated in numerous clinical trials and has become a therapeutic option for several advanced cancers, including non-small-cell lung cancer. While the rationale for combining camptothecins with agents like bevacizumab is strong, specific research findings on the combination of this compound with bevacizumab are not extensively detailed in current literature.
Synergistic Effects and Molecular Mechanisms of Combination Therapy
To understand how combination therapies can be optimized, it is crucial to investigate their synergistic effects and the molecular pathways they influence. Research on hydroxycamptothecin (HCPT), a closely related camptothecin compound, in combination with the plant-derived drug triptolide (B1683669) (TP) in A549 lung adenocarcinoma cells, has provided significant insights into these mechanisms. This study revealed that the two drugs work together to synergistically enhance cancer cell death through the modulation of key signaling pathways involved in apoptosis.
Caspase-Mediated Apoptosis Enhancement
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. A key feature of effective cancer therapies is the ability to induce apoptosis in tumor cells. The study combining hydroxycamptothecin and triptolide demonstrated a significant enhancement of apoptosis in A549 cells.
The molecular machinery of apoptosis involves a family of proteins called caspases. The combination treatment led to the enhanced activation of initiator caspase-9 and executioner caspase-3. This activation is a central event in the apoptotic cascade. Furthermore, the treatment promoted apoptosis by increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and stimulating the release of cytochrome c from the mitochondria.
Apoptotic Marker | Effect of Combination Treatment | Significance |
---|---|---|
Caspase-3 Activation | Significantly Enhanced | Key executioner of apoptosis |
Caspase-9 Activation | Significantly Enhanced | Initiator of the intrinsic apoptotic pathway |
Bax/Bcl-2 Ratio | Increased | Shifts balance towards cell death |
Cytochrome c Release | Enhanced | Triggers apoptosome formation and caspase-9 activation |
PP2A-Regulated Signaling Pathways (e.g., ERK, p38 MAPKs, Akt)
The synergistic pro-apoptotic effect observed with the hydroxycamptothecin combination was found to be mediated by specific intracellular signaling pathways regulated by Protein Phosphatase 2A (PP2A), a key tumor suppressor protein. The study provided the first evidence that the combination of HCPT and TP significantly augmented the activity of PP2A in A549 cells.
This increase in PP2A activity had a cascading effect on several downstream pathways crucial for cell survival and death, including the mitogen-activated protein kinase (MAPK) pathways. Specifically, the combination treatment led to a dramatic activation of the stress-activated p38 MAPK and Extracellular signal-regulated kinase (ERK) pathways, while simultaneously inhibiting the pro-survival Akt pathway. The roles of ERK and p38 in apoptosis can be context-dependent, but their activation in this setting contributed to the enhanced cell death. The use of a specific PP2A inhibitor, okadaic acid, confirmed that PP2A was responsible for regulating these changes in the p38, ERK, and Akt pathways, solidifying its central role in the synergistic action of the drug combination.
Signaling Component | Effect of Combination Treatment | Downstream Consequence |
---|---|---|
PP2A Activity | Significantly Augmented | Modulation of downstream kinases |
Akt Pathway | Inhibited | Suppression of pro-survival signaling |
ERK Pathway | Dramatically Activated | Contribution to apoptosis |
p38 MAPK Pathway | Dramatically Activated | Enhancement of stress-induced apoptosis |
Future Directions and Emerging Research Avenues
Development of Novel 12-Ethyl-9-hydroxycamptothecin Derivatives
The development of new chemotherapeutic agents is an ongoing effort in oncology. In the case of camptothecins, derivatives have been created by modifying the original molecule to improve its pharmacokinetic and toxicity profiles. nih.gov
Design of Next-Generation Analogues with Improved Therapeutic Indices
A primary goal in the development of this compound derivatives is to enhance their therapeutic index—the ratio between the toxic dose and the therapeutic dose of a drug. mdpi.comnih.gov A higher therapeutic index indicates a safer drug. Strategies to achieve this include modifying the chemical structure to improve water solubility, increase the stability of the active lactone form, and enhance selective uptake by tumor cells. researchgate.netnih.gov
One approach involves the synthesis of lipophilic derivatives that can be encapsulated in drug delivery systems like liposomes or nanoparticles. nih.gov This strategy aims to maintain the active closed-lactone form in the plasma, potentially leading to more encouraging results. nih.gov Extensive structure-activity relationship (SAR) investigations have shown that the intact lactone E ring of camptothecin (B557342) is crucial for its antitumor activity. nih.gov
Researchers are also exploring the creation of homocamptothecins, where the metabolically unstable lactone ring is replaced with a more stable seven-membered β-hydroxylactone, resulting in potent anticancer agents. researchgate.netnih.gov The development of such next-generation analogues of this compound holds the promise of creating therapies with greater efficacy and reduced side effects.
Personalized Medicine Approaches
To optimize patient selection for treatment with topoisomerase I inhibitors, researchers are actively seeking biomarkers to predict therapeutic response. nih.gov
Biomarker Identification for Predicting Response and Resistance
The effectiveness of topoisomerase I inhibitors like this compound is dependent on the presence and activity of the topoisomerase I enzyme. nih.govwhiterose.ac.ukmdpi.com Consequently, the level of topoisomerase I in tumor cells is a key area of investigation as a potential biomarker. nih.govwhiterose.ac.ukmdpi.com Studies have explored the correlation between topoisomerase I gene copy number, mRNA levels, protein amount, and enzyme activity with sensitivity to camptothecin-based therapies, though results have sometimes been divergent. mdpi.com
Mechanisms of resistance to camptothecin derivatives are also a critical area of study. One identified mechanism is the overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as breast cancer resistance protein or BCRP), which can efflux the drug out of cancer cells, thereby reducing its intracellular concentration and efficacy. nih.govpreprints.org Research has shown that cell lines overexpressing these transporters can be significantly more resistant to compounds like 7-ethyl-10-hydroxycamptothecin (B187591) (SN-38), a related camptothecin derivative. nih.gov Identifying the expression levels of these transporters in tumors could serve as a predictive biomarker for resistance. nih.gov
Furthermore, the DNA repair pathways within cancer cells play a crucial role in the response to topoisomerase I inhibitors. nih.govwhiterose.ac.uk The stabilization of the topoisomerase I-DNA complex by these drugs leads to DNA strand breaks. nih.govwhiterose.ac.uk The ability of cancer cells to repair this damage can confer resistance. Therefore, proteins involved in these repair mechanisms are being investigated as potential biomarkers. nih.govwhiterose.ac.uk
Potential Biomarker | Relevance to this compound Therapy |
Topoisomerase I (Top1) Levels | Cellular sensitivity to topoisomerase poisons is influenced by the absolute levels of Top1. nih.govwhiterose.ac.uk |
ATP-Binding Cassette (ABC) Transporters (e.g., ABCG2) | Overexpression can lead to drug efflux and resistance to camptothecin derivatives. nih.govpreprints.org |
DNA Repair Pathway Proteins (e.g., TDP1) | The efficiency of DNA repair can determine cellular response and resistance to Top1 inhibitors. nih.govwhiterose.ac.ukmdpi.com |
Integration with Advanced Therapeutic Modalities
To enhance the cytotoxic effects of chemotherapy, researchers are exploring its combination with other treatment modalities.
Chemo-Sonodynamic Therapy
Sonodynamic therapy (SDT) is a non-invasive approach that utilizes low-intensity ultrasound to activate a sonosensitizing agent, leading to the production of reactive oxygen species (ROS) that can induce cancer cell apoptosis. nih.govnih.gov The combination of chemotherapy with SDT, known as chemo-sonodynamic therapy, is a promising strategy. Ultrasound can enhance the delivery of chemotherapeutic agents to tumor tissues through a process called sonoporation, which temporarily increases the permeability of cell membranes and blood vessels. koreamed.orgdovepress.commdpi.com
While direct studies on this compound in chemo-sonodynamic therapy are limited, research on other camptothecin derivatives provides a strong rationale for this approach. For instance, 10-hydroxycamptothecin-loaded microbubbles have been shown to have an effective intracellular drug uptake in tumor cells when combined with diagnostic ultrasound exposure. nih.gov This suggests that ultrasound could be used to trigger the release and enhance the uptake of this compound at the tumor site, potentially increasing its therapeutic efficacy while minimizing systemic exposure.
Photodynamic Therapy
Photodynamic therapy (PDT) is another modality that involves the use of a photosensitizer, which upon activation by light of a specific wavelength, generates ROS to kill cancer cells. mdpi.comnih.gov The combination of PDT with chemotherapy has been shown to have synergistic antitumor effects. nih.govmdpi.com
Understanding Long-Term Resistance Mechanisms
The emergence of resistance is a significant impediment to the long-term efficacy of many anticancer drugs, including the broader class of camptothecins. While specific preclinical data on acquired resistance to this compound is not extensively detailed in publicly available literature, the mechanisms of resistance to other camptothecin analogs, such as irinotecan (B1672180) and topotecan (B1662842), have been studied and provide a predictive framework. It is widely understood that resistance to this class of drugs is a multifaceted issue, often involving alterations at the molecular and cellular levels that either reduce the drug's effectiveness or enhance the cancer cell's survival capabilities. nih.gov
Long-term exposure to camptothecins can lead to the selection and proliferation of cancer cell populations with inherent or acquired resistance. The development of secondary resistance during the course of treatment is a major clinical challenge. nih.gov This acquired resistance can manifest through a variety of mechanisms, which can be broadly categorized as follows:
Alterations in the Drug Target: The primary target of camptothecins is the enzyme topoisomerase I (Top1). nih.gov Long-term treatment can lead to mutations in the TOP1 gene, resulting in an altered enzyme that no longer effectively binds the drug. This prevents the formation of the drug-Top1-DNA ternary complex, which is essential for the cytotoxic action of camptothecins. nih.gov Additionally, a reduction in the expression level of Top1 can also lead to decreased drug sensitivity.
Increased Drug Efflux: Cancer cells can develop resistance by actively pumping the drug out of the cell, thereby reducing its intracellular concentration to sub-therapeutic levels. This is often mediated by the overexpression of ATP-binding cassette (ABC) transporters.
Enhanced DNA Damage Repair: Camptothecins induce DNA damage, which, if not repaired, leads to cell death. nih.gov Cancer cells can upregulate their DNA repair pathways to more efficiently mend the drug-induced lesions, thus mitigating the cytotoxic effects of the treatment. This can involve the enhancement of pathways responsible for repairing single- and double-strand DNA breaks. nih.gov
Alterations in Cellular Metabolism: Changes in the metabolic pathways within cancer cells can also contribute to drug resistance. This may involve the increased metabolic inactivation of the drug.
Evasion of Apoptosis: The ultimate goal of chemotherapy is to induce apoptosis (programmed cell death) in cancer cells. Resistant cells may acquire alterations in apoptotic signaling pathways, making them less susceptible to the pro-apoptotic signals triggered by drug-induced DNA damage.
The following interactive data table summarizes the key mechanisms of long-term resistance observed with camptothecin-class drugs, which are likely applicable to this compound.
Resistance Mechanism | Description | Key Molecular Players |
Target Alteration | Mutations in or reduced expression of the drug target, topoisomerase I, leading to decreased drug binding and efficacy. | Topoisomerase I (TOP1 gene) |
Increased Drug Efflux | Overexpression of membrane transporters that actively pump the drug out of the cancer cell, reducing its intracellular concentration. | ABC transporters (e.g., ABCG2) |
Enhanced DNA Repair | Upregulation of DNA repair pathways that counteract the DNA damage induced by the drug. | Proteins involved in single- and double-strand break repair |
Altered Drug Metabolism | Increased metabolic inactivation of the drug, leading to lower levels of the active form. | Metabolic enzymes |
Apoptosis Evasion | Dysregulation of apoptotic pathways, allowing cancer cells to survive despite drug-induced damage. | Pro- and anti-apoptotic proteins |
Further preclinical research using acquired resistance models is essential to specifically delineate the long-term resistance mechanisms to this compound. nih.govnih.gov Such studies would involve generating resistant cancer cell lines through continuous exposure to the drug and then employing genomic, transcriptomic, and proteomic analyses to identify the specific alterations that confer resistance. nih.govnih.gov
Intellectual Property and Patent Landscape for this compound
The intellectual property (IP) and patent landscape for a specific chemical entity like this compound provides critical insights into its novelty, potential for commercialization, and freedom to operate for research and development. A comprehensive analysis of the patent landscape involves identifying patents that cover the compound itself, its synthesis, formulations, and methods of use.
Novel Derivatives: A significant number of patents are directed towards new analogs of camptothecin with improved properties, such as enhanced efficacy, better solubility, or a more favorable safety profile. These patents often claim a generic structure that may encompass a large number of individual compounds, potentially including this compound.
Manufacturing Processes: Patents are frequently filed to protect novel and efficient methods of synthesizing camptothecin and its derivatives. google.comgoogle.com These process patents are crucial for the cost-effective production of the active pharmaceutical ingredient.
Formulations: To improve drug delivery and stability, companies often patent specific formulations of their drugs. For camptothecins, this can include liposomal formulations or other drug delivery systems.
Methods of Use: Patents may also be granted for the use of a compound to treat a specific disease. For instance, a patent might claim the use of a particular camptothecin derivative for the treatment of a specific type of cancer. googleapis.com
The following interactive data table provides an overview of the general patent landscape for camptothecin derivatives, which can be considered indicative of the potential patent environment for this compound.
Patent Category | Focus of the Patent | Examples from Camptothecin Derivatives |
Composition of Matter | Claims to novel chemical compounds. | Patents for new camptothecin analogs with modifications at various positions of the core structure. |
Process/Synthesis | Claims to new and improved methods of manufacturing the compound. | Patents describing more efficient or scalable synthetic routes to camptothecin derivatives. google.comgoogle.com |
Formulation | Claims to specific pharmaceutical compositions of the drug. | Patents for liposomal or nanoparticle formulations of camptothecins to enhance delivery and reduce side effects. |
Method of Use | Claims to the use of the compound for treating a particular medical condition. | Patents for the use of camptothecin derivatives in the treatment of specific cancers, either as monotherapy or in combination with other agents. googleapis.com |
For a definitive understanding of the patent landscape for this compound, a specialized patent search would be required. Such a search would involve querying various patent databases using the compound's chemical structure and name. This would help to identify any patents that specifically claim this compound, its synthesis, or its use, thereby clarifying the intellectual property rights and potential for future development.
Q & A
Basic Research Questions
Q. What is the mechanism of action of 12-Ethyl-9-hydroxycamptothecin, and how does it differ from other camptothecin derivatives?
- Methodological Answer : this compound inhibits DNA topoisomerase I (Topo I) by stabilizing the covalent Topo I-DNA complex, leading to DNA strand breaks during replication. Its IC50 for Topo I inhibition is 679 nM . Unlike derivatives like 10-Nitro-camptothecin, which primarily alter pharmacokinetic properties, the 12-ethyl and 9-hydroxy substitutions enhance solubility and lactone ring stability, critical for maintaining antitumor activity in physiological conditions . To confirm this mechanism, use in vitro Topo I inhibition assays with supercoiled DNA relaxation as a readout, coupled with LC-MS to monitor lactone ring integrity .
Q. Which experimental models are most suitable for evaluating this compound’s antitumor efficacy?
- Methodological Answer : Prioritize xenograft models of colorectal or pancreatic cancer, as camptothecin derivatives show tissue-specific efficacy due to differential expression of drug transporters (e.g., ABCG2). For acute inflammation or diabetes-related studies, LPS-induced macrophage models can assess anti-inflammatory effects via cytokine profiling (e.g., TNF-α, IL-6) . Ensure models include controls for lactone ring hydrolysis (e.g., pH-adjusted buffers) to isolate compound-specific effects .
Q. How should researchers address the instability of this compound’s lactone ring in experimental setups?
- Methodological Answer : Use low-pH buffers (pH 4–5) in in vitro assays to stabilize the lactone form. For in vivo studies, employ nanoformulations (e.g., liposomes) or co-administer with albumin to prolong circulation time. Validate stability via HPLC or mass spectrometry at multiple timepoints .
Advanced Research Questions
Q. How can researchers optimize in vitro assays to resolve contradictions in this compound’s reported IC50 values across studies?
- Methodological Answer : Discrepancies often arise from lactone ring hydrolysis or variability in Topo I isoform expression. Standardize assay conditions:
- Use recombinant human Topo I (not crude extracts).
- Pre-treat compounds with serum-free media to avoid albumin binding.
- Include irinotecan (a clinically used camptothecin analog) as a positive control.
- Apply statistical models (e.g., ANOVA with post-hoc tests) to account for batch effects .
Q. What strategies are effective for enhancing this compound’s bioavailability in preclinical models?
- Methodological Answer :
- Chemical modification : Synthesize prodrugs (e.g., phosphate esters) to improve water solubility.
- Formulation : Develop PEGylated nanoparticles to bypass efflux pumps and reduce renal clearance.
- Dosing regimen : Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to identify optimal dosing intervals, ensuring sustained lactone ring integrity .
Q. How should researchers design experiments to evaluate synergistic effects between this compound and other DNA damage agents?
- Methodological Answer :
- Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergy (CI < 1) in cell viability assays.
- Mechanistic validation : Perform γ-H2AX immunofluorescence to confirm DNA damage amplification.
- In vivo testing: Use orthotopic models with dual-agent pharmacokinetic monitoring to avoid overlapping toxicity .
Q. What analytical approaches are recommended to resolve conflicting data on this compound’s off-target effects?
- Methodological Answer :
- Transcriptomic profiling : Conduct RNA-seq to identify differentially expressed genes in treated vs. control cells.
- Chemical proteomics : Use activity-based protein profiling (ABPP) to map off-target interactions.
- Cross-species validation : Compare results in human cell lines and murine models to distinguish species-specific effects .
Methodological Best Practices
Q. How can researchers ensure reproducibility in studies involving this compound?
- Guidelines :
- Document lactone stability : Report pH, temperature, and storage conditions for all experiments.
- Validate Topo I inhibition : Include a dose-response curve with irinotecan as a reference.
- Data transparency : Share raw HPLC/MS data and statistical code in supplementary materials .
Q. What statistical methods are critical for analyzing dose-response relationships in this compound studies?
- Recommendations :
- Use nonlinear regression (e.g., log(inhibitor) vs. response curves) to calculate IC50.
- Apply the Benjamini-Hochberg correction for multi-parametric assays (e.g., cytokine panels).
- For in vivo data, use mixed-effects models to account for inter-animal variability .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.